Ceratotoxin B

Description

Properties

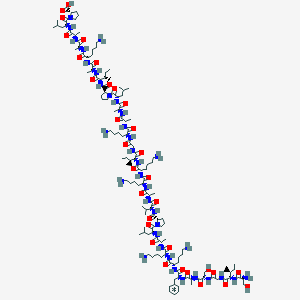

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C135H235N35O32/c1-23-76(12)106(165-117(183)88(142)70-171)128(194)144-69-104(174)154-99(71-172)125(191)150-83(19)113(179)160-95(67-87-44-27-26-28-45-87)124(190)159-93(50-33-39-59-140)122(188)157-91(48-31-37-57-138)120(186)149-84(20)116(182)162-97(65-73(6)7)132(198)168-61-41-52-100(168)126(192)164-105(75(10)11)130(196)151-85(21)111(177)156-92(49-32-38-58-139)121(187)158-94(51-34-40-60-141)123(189)166-107(77(13)24-2)129(195)143-68-103(173)153-89(46-29-35-55-136)118(184)147-79(15)109(175)145-81(17)114(180)161-96(64-72(4)5)133(199)169-62-42-53-101(169)127(193)167-108(78(14)25-3)131(197)152-86(22)112(178)155-90(47-30-36-56-137)119(185)148-80(16)110(176)146-82(18)115(181)163-98(66-74(8)9)134(200)170-63-43-54-102(170)135(201)202/h26-28,44-45,72-86,88-102,105-108,171-172H,23-25,29-43,46-71,136-142H2,1-22H3,(H,143,195)(H,144,194)(H,145,175)(H,146,176)(H,147,184)(H,148,185)(H,149,186)(H,150,191)(H,151,196)(H,152,197)(H,153,173)(H,154,174)(H,155,178)(H,156,177)(H,157,188)(H,158,187)(H,159,190)(H,160,179)(H,161,180)(H,162,182)(H,163,181)(H,164,192)(H,165,183)(H,166,189)(H,167,193)(H,201,202)/t76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,105-,106-,107-,108-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXMDTIXCKHFGQ-NBKZZIEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C135H235N35O32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164587 | |

| Record name | Ceratotoxin B protein, Ceratitis capitata | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2860.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150671-05-9 | |

| Record name | Ceratotoxin B protein, Ceratitis capitata | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150671059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceratotoxin B protein, Ceratitis capitata | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 150671-05-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Isolation of Ceratotoxin B: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ceratotoxin B, a potent antimicrobial peptide isolated from the venom of the Mediterranean fruit fly, Ceratitis capitata, represents a promising candidate for the development of novel anti-infective therapeutics. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its purification, summarizes its key physicochemical and biological properties, and illustrates its mechanism of action. This document is intended to serve as a valuable resource for researchers in the fields of biochemistry, microbiology, and drug development.

Introduction

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery and development of new classes of antimicrobial agents. Insect-derived antimicrobial peptides (AMPs) have emerged as a promising source of novel drug leads due to their broad-spectrum activity and unique mechanisms of action. Ceratotoxins, a family of AMPs found in the female reproductive accessory glands of the Mediterranean fruit fly, Ceratitis capitata, have demonstrated significant activity against a range of pathogenic bacteria.[1] This guide focuses specifically on this compound, a 29-amino acid peptide with potent antibacterial properties.

Physicochemical and Biological Properties of this compound

This compound is a strongly basic, heat-stable peptide.[1] Its primary structure and other key properties are summarized in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | Ser-Ile-Gly-Ser-Ala-Phe-Lys-Lys-Ala-Leu-Pro-Val-Ala-Lys-Lys-Ile-Gly-Lys-Ala-Ala-Leu-Pro-Ile-Ala-Lys-Ala-Ala-Leu-Pro | [1] |

| Molecular Weight | 2860.53 Da | |

| CAS Number | 150671-05-9 | |

| Antibacterial Activity | Active against Gram-positive and Gram-negative bacteria. Specific MIC values are needed for a complete profile. | [2][3] |

| Hemolytic Activity | The ceratotoxin family exhibits weak hemolytic activity. Specific HC50 for this compound is needed for a complete profile. | [2][3] |

| Mechanism of Action | Forms voltage-dependent ion channels in bacterial membranes via the "barrel stave model". | [2][3] |

Experimental Protocols

Isolation of this compound from Ceratitis capitata

The following protocol outlines the general steps for the isolation and purification of this compound from the female reproductive accessory glands of C. capitata.

3.1.1. Dissection and Extraction

-

Dissection: Sexually mature female C. capitata are anesthetized and dissected under a stereomicroscope to isolate the reproductive accessory glands.

-

Homogenization: The collected glands are homogenized in an acidic extraction solution (e.g., 0.1% trifluoroacetic acid in water) to release the peptides and inhibit protease activity.

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet cellular debris.

-

Supernatant Collection: The supernatant, containing the crude peptide extract, is carefully collected.

3.1.2. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A multi-step RP-HPLC procedure is employed to purify this compound from the crude extract.

-

Step 1: Initial Fractionation

-

Column: A semi-preparative C18 column (e.g., 10 mm x 250 mm, 10 µm particle size).

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes.

-

Flow Rate: 2.0 mL/min.

-

Detection: UV absorbance at 220 nm.

-

Fraction Collection: Fractions are collected based on the elution profile.

-

-

Step 2: Second Purification Step

-

Column: An analytical C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% (v/v) TFA in water.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

-

Gradient: A shallower linear gradient, optimized based on the elution time of this compound from the first step (e.g., 20% to 40% Mobile Phase B over 40 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 220 nm.

-

Fraction Collection: Fractions corresponding to the this compound peak are collected.

-

-

Step 3: Final Polishing Step (Optional)

-

A third HPLC step using a different column chemistry (e.g., C8 or C4) or a different ion-pairing agent may be employed if further purification is required.

-

3.1.3. Purity Assessment and Characterization

-

Analytical RP-HPLC: The purity of the final fraction is assessed by analytical RP-HPLC, which should show a single, sharp peak.

-

Mass Spectrometry: The molecular weight of the purified peptide is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

-

Amino Acid Sequencing: The amino acid sequence is determined by Edman degradation.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of purified this compound is quantified by determining its MIC against various bacterial strains using the broth microdilution method.

-

Bacterial Culture: Prepare a fresh overnight culture of the test bacterium (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Peptide Dilution: Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL and add to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Hemolytic Activity Assay

The toxicity of this compound towards eukaryotic cells is assessed through a hemolytic activity assay using red blood cells.

-

Red Blood Cell Preparation: Obtain fresh red blood cells (e.g., human or sheep) and wash them several times with phosphate-buffered saline (PBS) by centrifugation.

-

Peptide Dilution: Prepare a series of twofold dilutions of this compound in PBS.

-

Incubation: Mix the peptide dilutions with a suspension of red blood cells (e.g., 2% v/v) and incubate at 37°C for 1 hour.

-

Centrifugation: Centrifuge the samples to pellet the intact red blood cells.

-

Hemoglobin Release Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).

-

HC50 Calculation: The HC50 value, the concentration of peptide causing 50% hemolysis, is calculated relative to a positive control (100% hemolysis, e.g., using Triton X-100) and a negative control (0% hemolysis, PBS alone).

Mechanism of Action and Experimental Workflow

This compound exerts its antibacterial effect by forming pores in the bacterial cell membrane, a process described by the "barrel stave model". This leads to the disruption of the membrane potential and leakage of cellular contents, ultimately causing cell death.

Visualizing the Experimental Workflow and Mechanism

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the isolation of this compound and its proposed mechanism of action.

Caption: Experimental workflow for the isolation and purification of this compound.

Caption: The "Barrel Stave Model" mechanism of action for this compound.

Conclusion

This compound represents a compelling lead compound for the development of new antimicrobial drugs. Its potent activity against a broad range of bacteria, coupled with a mechanism of action that is less likely to induce resistance compared to conventional antibiotics, makes it an attractive candidate for further investigation. This technical guide provides the foundational knowledge and experimental protocols necessary for researchers to isolate, characterize, and evaluate this compound, thereby facilitating future research and development efforts in the critical area of anti-infective therapy.

References

- 1. Purification and primary structure of ceratotoxin A and B, two antibacterial peptides from the female reproductive accessory glands of the medfly Ceratitis capitata (Insecta:Diptera) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial activity and pore-forming properties of ceratotoxins: a mechanism of action based on the barrel stave model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

Biological function of Ceratotoxin B in medfly reproductive glands

An In-Depth Technical Guide on the Biological Function of Ceratotoxin B in Medfly Reproductive Glands

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceratotoxins are a family of antimicrobial peptides (AMPs) produced in the female reproductive accessory glands of the Mediterranean fruit fly, Ceratitis capitata (medfly). These peptides, including this compound, play a crucial role in the fly's reproductive success by providing a protective antimicrobial shield to the reproductive tract and the oviposited eggs. This technical guide provides a comprehensive overview of the biological function of this compound, including its antimicrobial properties, proposed mechanism of action, and the hormonal regulation of its expression. While specific quantitative data for this compound is limited in the current literature, this guide synthesizes available information on the ceratotoxin family to provide a robust understanding of its potential.

Introduction

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Insect-derived antimicrobial peptides are a promising source of such agents due to their potent and broad-spectrum activity. The ceratotoxin family of peptides, isolated from the medfly Ceratitis capitata, represents a compelling case study. These peptides are specifically expressed in the female reproductive accessory glands and are secreted to protect against microbial invasion during mating and oviposition[1][2][3]. The ceratotoxin family consists of several members, including Ceratotoxin A, B, C, and D, which share structural similarities[4][5]. This guide focuses on the biological function of this compound, placed within the broader context of the ceratotoxin family.

Antimicrobial and Hemolytic Activity

Antimicrobial Activity

The antimicrobial efficacy of ceratotoxins is typically determined by measuring the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits visible bacterial growth.

Table 1: Minimum Inhibitory Concentration (MIC) of Ceratotoxins Against Various Bacterial Strains

| Bacterial Strain | Ceratotoxin A (µM) | Ceratotoxin C (µM) | Ceratotoxin D (µM) |

| Escherichia coli D21 | 1.5 | 18 | 2.5 |

| Enterobacter cloacae | 1.7 | - | - |

| Klebsiella oxytoca | 3.9 | - | - |

| Staphylococcus aureus ATCC 25923 | 95 | >350 | 50 |

| Bacillus subtilis ATCC 6633 | 1.9 | 5.3 | 0.9 |

Data sourced from Bessin et al. (2004). The original paper did not provide data for this compound.

Hemolytic Activity

A critical aspect of drug development is assessing the cytotoxicity of a compound against host cells. Hemolytic activity, the ability to lyse red blood cells, is a common initial screen for cytotoxicity. The HC50 value, the concentration at which 50% of red blood cells are lysed, is a key parameter.

Table 2: Hemolytic Activity of Ceratotoxins Against Human Erythrocytes

| Peptide | HC50 (µM) |

| Ceratotoxin A | 110 |

| Ceratotoxin C | 645 |

| Ceratotoxin D | 84 |

Data sourced from Bessin et al. (2004). The original paper did not provide data for this compound.

Mechanism of Action

The primary mechanism of action for ceratotoxins is believed to be the disruption of bacterial cell membranes through the formation of ion channels[6][7][8]. This action is consistent with the "barrel-stave" model of antimicrobial peptide function.

In this model, the amphipathic nature of the ceratotoxin peptides allows them to insert into the lipid bilayer of bacterial membranes. The hydrophobic regions of the peptides interact with the lipid core of the membrane, while the hydrophilic regions face inward, forming a pore or channel. This disrupts the membrane's integrity, leading to the leakage of essential ions and metabolites, and ultimately, cell death.

Diagram illustrating the proposed "barrel-stave" mechanism of action for this compound.

Regulation of this compound Expression

The expression of ceratotoxin genes is tightly regulated, being female-specific and linked to sexual maturity and mating[1][9]. A key regulator of this process is Juvenile Hormone (JH), a crucial hormone in insect development and reproduction[10].

While the precise signaling cascade for this compound has not been fully elucidated in Ceratitis capitata, a putative pathway can be inferred from studies on JH signaling in other insects[7][11][12]. JH is thought to bind to its receptor, Methoprene-tolerant (Met), a member of the bHLH-PAS family of transcription factors. The JH-Met complex can then modulate the expression of target genes, including those encoding antimicrobial peptides.

A putative signaling pathway for the Juvenile Hormone regulation of this compound expression.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial peptides.

-

Bacterial Culture: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C.

-

Peptide Preparation: Prepare a stock solution of this compound and perform serial two-fold dilutions in the broth medium in a 96-well microtiter plate.

-

Inoculation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add to each well of the microtiter plate containing the peptide dilutions.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.

Hemolytic Activity Assay

This assay measures the lytic activity of the peptide against red blood cells.

-

Erythrocyte Preparation: Obtain fresh red blood cells (e.g., human or sheep) and wash them multiple times in a buffered saline solution (e.g., PBS) by centrifugation to remove plasma components.

-

Peptide Dilution: Prepare serial dilutions of this compound in the buffered saline solution.

-

Incubation: Mix the peptide dilutions with a suspension of the washed red blood cells and incubate at 37°C for a specified time (e.g., 1 hour).

-

Centrifugation: Centrifuge the samples to pellet the intact red blood cells.

-

Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin (e.g., 414 nm) to quantify the amount of released hemoglobin.

-

HC50 Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to a positive control (100% lysis) and a negative control (0% lysis). The HC50 is the concentration of the peptide that causes 50% hemolysis.

Conclusion and Future Directions

This compound, as part of the ceratotoxin family, represents a promising antimicrobial peptide with a clear biological function in the reproductive success of the medfly. Its potent antimicrobial activity, coupled with a likely membrane-disrupting mechanism of action, makes it an interesting candidate for further investigation as a potential therapeutic agent.

However, a significant gap in the current knowledge is the lack of specific quantitative data on the antimicrobial and cytotoxic activities of this compound itself. Future research should focus on:

-

Quantitative analysis of this compound: Determining the MIC values of synthetic this compound against a broad panel of clinically relevant bacteria.

-

Cytotoxicity studies: Assessing the hemolytic activity (HC50) and cytotoxicity against various mammalian cell lines (LC50) to establish its therapeutic index.

-

Elucidation of the signaling pathway: Detailed investigation of the juvenile hormone-mediated signaling cascade that regulates ceratotoxin gene expression in Ceratitis capitata.

Addressing these knowledge gaps will be crucial for fully understanding the potential of this compound and the broader ceratotoxin family in the development of new antimicrobial drugs.

References

- 1. Molecular characterization of ceratotoxin C, a novel antibacterial female-specific peptide of the ceratotoxin family from the medfly Ceratitis capitata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cDNA sequence and expression of the ceratotoxin gene encoding an antibacterial sex specific peptide from the medfly Ceratitis capitata (Diptera) [usiena-air.unisi.it]

- 3. Presence of antibacterial peptides on the laid egg chorion of the medfly Ceratitis capitata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification and primary structure of ceratotoxin A and B, two antibacterial peptides from the female reproductive accessory glands of the medfly Ceratitis capitata (Insecta:Diptera) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The genes encoding the antibacterial sex-specific peptides ceratotoxins are clustered in the genome of the medfly Ceratitis capitata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. The juvenile hormone signaling pathway in insect development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibacterial activity and pore-forming properties of ceratotoxins: a mechanism of action based on the barrel stave model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cDNA sequence and expression of the ceratotoxin gene encoding an antibacterial sex-specific peptide from the medfly Ceratitis capitata (diptera) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Juvenile hormone regulates the expression of the gene encoding ceratotoxin a, an antibacterial peptide from the female reproductive accessory glands of the medfly Ceratitis capitata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Juvenile Hormone Studies in Drosophila melanogaster [frontiersin.org]

- 12. pnas.org [pnas.org]

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Evolutionary Origin, Structure, and Function of Ceratotoxin B and Related Insect Peptides.

This technical guide provides an in-depth exploration of the evolutionary origins, biochemical properties, and molecular mechanisms of this compound, a member of a potent family of antimicrobial peptides (AMPs) found in the Mediterranean fruit fly, Ceratitis capitata. This document synthesizes current research to offer a detailed resource for professionals in the fields of entomology, immunology, and pharmaceutical development, presenting quantitative data, experimental methodologies, and visual representations of key biological processes.

Introduction: The Ceratotoxin Family of Antimicrobial Peptides

The Ceratotoxin family, comprising peptides such as Ceratotoxin A, B, C, and D, represents a fascinating example of innate immune effectors in insects.[1] These linear, cationic, and amphipathic peptides are produced in the female reproductive accessory glands of the medfly, Ceratitis capitata.[1] Their expression is not induced by bacterial infection but is instead linked to sexual maturity and mating, suggesting a primary role in protecting the reproductive tract and fertilized eggs from microbial invasion.[1] Ceratotoxins exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][3]

Evolutionary Origin: A Tale of Gene Duplication and Diversification

The evolutionary history of the Ceratotoxin family is a classic example of molecular innovation through gene duplication and subsequent divergence. The genes encoding Ceratotoxins A, B, C, and the more recently discovered D, are organized in a cluster within the Ceratitis capitata genome, a strong indicator that they arose from a common ancestral gene through tandem duplication events. This clustered organization facilitates the coordinated expression of these peptides.

Phylogenetic analyses of the Ceratotoxin gene family and related peptides in other Dipteran species are crucial to understanding their evolutionary trajectory. The presence of homologous peptides in the Natal fruit fly, Ceratitis rosa, suggests that the initial gene duplication events that gave rise to the Ceratotoxin family predate the speciation event that separated these two species. Subsequent duplications and diversification within each lineage would have then led to the specific repertoire of Ceratotoxins observed in each species today. This process of gene duplication followed by positive selection allows for the rapid evolution of novel peptide functions, likely driven by the constant co-evolutionary arms race between the insect host and microbial pathogens.

Quantitative Data on Ceratotoxin Family Peptides

Table 1: Physicochemical Properties of Ceratotoxin A and B

| Peptide | Amino Acid Sequence | Length | Molecular Weight (Da) | Theoretical pI |

| Ceratotoxin A | GWLKKIGKKIERVGQHTRDATIQGLGIAQQAANVAATAR | 36 | 3865.5 | 10.3 |

| This compound | GWLKKIGKKIERVGQHTRDATIQGLGIAQQAANVAATAK | 36 | 3822.5 | 10.3 |

Table 2: Antimicrobial Activity of Ceratotoxin Peptides (Lethal Concentration in µM)

| Bacterial Strain | Ceratotoxin A | Ceratotoxin C | Ceratotoxin D |

| Escherichia coli D31 | 0.8 | 3.2 | 0.9 |

| Salmonella typhimurium | 1.5 | 6 | 1.8 |

| Pseudomonas aeruginosa | 12 | >50 | 15 |

| Staphylococcus aureus | 3 | 12 | 4 |

| Bacillus subtilis | 1.5 | 6 | 2 |

| Data adapted from Bessin et al., 2004. |

Structural Characteristics of this compound

This compound, like other members of its family, is a linear α-helical peptide. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to elucidate its secondary structure. In a membrane-mimicking environment, such as in the presence of organic solvents, this compound adopts a significant helical conformation. This amphipathic helical structure is crucial for its antimicrobial activity, allowing it to interact with and disrupt the integrity of bacterial cell membranes. The proposed mechanism of action for Ceratotoxins is the "barrel-stave" model, where the peptide monomers insert into the lipid bilayer and aggregate to form transmembrane pores, leading to cell lysis.[2][4]

Regulation of Ceratotoxin Gene Expression by Juvenile Hormone

The expression of Ceratotoxin genes is not induced by microbial challenge but is instead under hormonal control, primarily regulated by Juvenile Hormone (JH). JH plays a critical role in insect development and reproduction. The signaling pathway that links JH to the expression of Ceratotoxin genes involves a cascade of molecular events initiated by the binding of JH to its receptor.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of this compound and related peptides.

Peptide Purification and Synthesis

-

Purification from Natural Source: Ceratotoxins are typically purified from the accessory glands of adult female Ceratitis capitata. This involves dissection of the glands, homogenization, and subsequent separation of the peptide fraction using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Solid-Phase Peptide Synthesis (SPPS): For detailed structure-function studies and to obtain larger quantities, Ceratotoxins are chemically synthesized using Fmoc-based solid-phase peptide synthesis. This method allows for the precise assembly of the amino acid sequence on a solid resin support.

Antimicrobial Activity Assays

-

Minimum Inhibitory Concentration (MIC) Assay: The antimicrobial efficacy of Ceratotoxins is quantified by determining the MIC, which is the lowest concentration of the peptide that inhibits the visible growth of a specific bacterium. This is typically performed using a microbroth dilution method in 96-well plates. A standardized bacterial inoculum is added to wells containing serial dilutions of the peptide, and bacterial growth is assessed after incubation.

Structural Analysis

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the secondary structure of this compound in different solvent environments. The peptide is dissolved in aqueous buffer (representing a non-membranous environment) and in membrane-mimicking solvents (e.g., trifluoroethanol) to induce helical folding. CD spectra are recorded in the far-UV region (typically 190-250 nm), and the resulting spectra are analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For a high-resolution 3D structure, NMR spectroscopy is employed. This involves preparing a concentrated, isotopically labeled (e.g., ¹⁵N, ¹³C) sample of the peptide. A series of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are performed to assign the resonances of all atoms in the peptide and to determine through-bond and through-space correlations. This information is then used to calculate a family of 3D structures consistent with the experimental data.

Molecular Biology Techniques

-

Gene Cloning and Sequencing: The genes encoding Ceratotoxins are identified and characterized by creating a cDNA library from the mRNA of female accessory glands. Degenerate primers, designed based on the amino acid sequence of the purified peptides, are used to amplify the corresponding gene fragments via Polymerase Chain Reaction (PCR). The amplified products are then cloned into a suitable vector and sequenced to determine the nucleotide sequence of the gene.

Conclusion and Future Directions

This compound and its related peptides represent a promising area of research for the development of novel antimicrobial agents. Their unique evolutionary origin through gene duplication and diversification has resulted in a family of potent defense molecules. Understanding their structure-function relationships, mechanism of action, and the regulation of their expression is crucial for harnessing their therapeutic potential. Future research should focus on obtaining a more comprehensive set of antimicrobial activity data for all members of the Ceratotoxin family, elucidating the high-resolution 3D structures of each peptide in a membrane environment, and further dissecting the regulatory networks that control their expression. Such knowledge will be invaluable for the rational design of synthetic analogs with enhanced efficacy and specificity for targeting pathogenic microorganisms.

References

- 1. Molecular characterization of ceratotoxin C, a novel antibacterial female-specific peptide of the ceratotoxin family from the medfly Ceratitis capitata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial activity and pore-forming properties of ceratotoxins: a mechanism of action based on the barrel stave model - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Ceratotoxin B Gene Cluster: Organization and Expression

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the gene cluster responsible for producing Ceratotoxin B, an antimicrobial peptide (AMP) from the Mediterranean fruit fly (Ceratitis capitata). Ceratotoxins are key components of the female fly's reproductive system, offering protection against microbial invasion. Understanding the genetic architecture and expression regulation of this family of peptides is crucial for potential applications in drug development and pest management.

Introduction to Ceratotoxins

Ceratotoxins are a family of AMPs produced in the female reproductive accessory glands of the medfly, Ceratitis capitata[1][2]. This family includes several members, such as ceratotoxins A, B, C, and a more recently identified D[1]. These peptides exhibit potent, thermostable activity against both Gram-positive and Gram-negative bacteria[3]. Their expression is sex-specific, localized to mature females, and is notably enhanced by mating and modulated by juvenile hormone, rather than by direct bacterial infection[1][2]. This suggests a primary role in protecting the genital tract and the laid eggs from pathogens[1][4].

Gene Cluster Organization

Genetic analysis has revealed that the genes encoding ceratotoxin peptides are not isolated but are organized into a large multigene cluster. This arrangement facilitates their coordinated expression[1].

Restriction and nucleotide sequence analysis of the C. capitata genome show that the ceratotoxin genes are grouped together in a cluster spanning over 26 kilobases (kb) of DNA[1]. This cluster contains the genes for ceratotoxins A, B, C, and D, among potentially other related sequences[1]. The presence of multiple, closely related genes within a single locus suggests that the ceratotoxin family arose from a series of gene duplication events[5].

Table 1: Ceratotoxin Gene Cluster Characteristics

| Feature | Description | Reference |

|---|---|---|

| Organism | Ceratitis capitata (Mediterranean fruit fly) | [1] |

| Locus Size | > 26 kilobases (kb) | [1] |

| Known Genes in Cluster | Ceratotoxin A, B, C, D | [1] |

| Evolutionary Origin | Likely gene duplication events | [5] |

| Expression Pattern | Coordinated expression of all cluster genes |[1] |

The following diagram illustrates the hypothesized organization of the ceratotoxin gene cluster based on available data. It depicts multiple ceratotoxin (Ctx) genes arranged sequentially, suggesting a common regulatory region.

Caption: Organization of the Ceratotoxin (Ctx) gene cluster.

Gene Expression and Regulation

The expression of ceratotoxin genes is tightly regulated, both temporally and spatially. It is not a typical immune response induced by pathogens but is instead linked to the fly's developmental and reproductive state[1][2].

-

Tissue Specificity: Ceratotoxin gene expression is restricted to the female reproductive accessory glands[2].

-

Developmental Timing: Transcripts for ceratotoxins first appear in 2-3 day old adult females[1].

-

Peak Expression: Expression reaches its maximum level in 6-7 day old females, coinciding with sexual maturity[1].

-

Post-Mating Enhancement: Mating significantly enhances the expression of ceratotoxin genes[1][2].

-

Hormonal Control: Juvenile hormone has been shown to modulate expression levels[1].

Table 2: this compound Expression Levels (Qualitative)

| Condition | Expression Level | Reference |

|---|---|---|

| Immature Female (0-1 days) | Not Detected | [1] |

| Maturing Female (2-3 days) | Low / Appearing | [1] |

| Mature Virgin Female (6-7 days) | High / Maximum | [1] |

| Mature Mated Female | Enhanced | [1][2] |

| Male (any age) | Not Detected | [1] |

| Bacterial Infection | No Effect |[1][2] |

The coordinated expression of the genes within the cluster points to the existence of common regulatory elements[1]. Analysis of the upstream regions of the sequenced ceratotoxin genes has revealed highly conserved motifs. These motifs are believed to be binding sites for transcription factors that control the simultaneous activation of the gene family in response to developmental and hormonal cues[1].

While the specific signaling cascade for ceratotoxin expression has not been fully elucidated, a putative pathway can be proposed based on its known inducers. Developmental signals and juvenile hormone likely converge on transcription factors that recognize the conserved motifs in the ceratotoxin gene promoters. Mating may introduce seminal fluid components that trigger a secondary signaling cascade, further enhancing transcription.

Caption: Putative signaling pathway for Ceratotoxin expression.

Experimental Protocols

The characterization of the ceratotoxin gene cluster and its expression has involved a range of molecular biology techniques.

-

Genomic DNA Extraction: High molecular weight DNA is extracted from C. capitata adults.

-

Library Construction: The genomic DNA is partially digested with a restriction enzyme (e.g., Sau3AI) and ligated into a phage vector (e.g., EMBL3) to create a genomic library.

-

Probe Generation: A DNA probe is synthesized based on the known cDNA sequence of a ceratotoxin (e.g., Ceratotoxin A). The probe is labeled with a radioactive or fluorescent marker.

-

Library Screening: The genomic library is plated, and plaques are transferred to a nylon membrane. The membrane is hybridized with the labeled probe to identify clones containing ceratotoxin genes.

-

Subcloning and Sequencing: Positive clones are isolated, and the DNA is fragmented and subcloned into plasmid vectors. The nucleotide sequence of the inserts is determined using the dideoxy chain-termination method (Sanger sequencing)[1].

-

RNA Extraction: Total RNA is extracted from the accessory glands of female medflies at different developmental stages (e.g., 1, 3, 5, 7 days old) and from other tissues as a control.

-

Gel Electrophoresis: A defined quantity of total RNA (e.g., 10-20 µg) from each sample is separated by size on a denaturing agarose gel.

-

Blotting: The RNA is transferred from the gel to a nylon membrane.

-

Hybridization: The membrane is incubated with a labeled DNA probe specific to the this compound gene.

-

Detection: The membrane is washed to remove unbound probe and exposed to X-ray film (for radioactive probes) or a digital imager. The intensity of the resulting bands indicates the relative abundance of the this compound mRNA transcript.

The following diagram outlines the workflow for identifying and characterizing the ceratotoxin gene cluster from a genomic library.

Caption: Workflow for genomic characterization of the Ctx cluster.

Implications for Drug Development

The ceratotoxin family of peptides represents a promising source of novel antimicrobial agents. Their potent, broad-spectrum activity and unique, non-inducible expression system make them interesting candidates for therapeutic development.

-

Novel Antibiotics: The structure of this compound can serve as a template for designing synthetic peptides with improved stability and efficacy.

-

Overcoming Resistance: As their mechanism of action likely involves membrane disruption, they may be effective against bacteria that are resistant to conventional antibiotics.

-

Agrochemicals: Understanding the regulation of these genes could inform strategies for developing novel, targeted pesticides that disrupt the reproductive fitness of agricultural pests like the medfly.

Further research, including high-resolution structural studies and detailed analysis of the regulatory network, will be critical to fully harnessing the potential of the ceratotoxin gene cluster.

References

- 1. The genes encoding the antibacterial sex-specific peptides ceratotoxins are clustered in the genome of the medfly Ceratitis capitata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]

- 3. uniprot.org [uniprot.org]

- 4. The whole genome sequence of the Mediterranean fruit fly, Ceratitis capitata (Wiedemann), reveals insights into the biology and adaptive evolution of a highly invasive pest species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The ceratotoxin gene family in the medfly Ceratitis capitata and the Natal fruit fly Ceratitis rosa (Dipera : Tephritidae) - Agritrop [agritrop.cirad.fr]

Unveiling the Helical Architecture of Ceratotoxin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceratotoxin B is a member of the ceratotoxin family of antimicrobial peptides (AMPs) isolated from the medfly Ceratitis capitata. These peptides are key components of the female fly's reproductive accessory gland secretions and exhibit potent activity against a range of Gram-positive and Gram-negative bacteria. The biological function of these peptides is intrinsically linked to their three-dimensional structure. This technical guide provides an in-depth analysis of the predicted secondary structure and alpha-helicity of this compound, integrating data from experimental and computational methodologies.

Predicted Secondary Structure and Alpha-Helicity

This compound, like its counterpart Ceratotoxin A, is characterized as a cationic peptide with a significant propensity to adopt an alpha-helical conformation, a common structural motif among AMPs. This helical structure is crucial for its antimicrobial activity, facilitating its interaction with and disruption of bacterial cell membranes.

Computational Prediction

Computational tools are instrumental in predicting the secondary structure of peptides from their primary amino acid sequence. One of the most widely used and accurate methods is the PSIPRED server. Based on position-specific iterated BLAST (PSI-BLAST) profiles, PSIPRED predicts the secondary structure for each residue as either helix, strand, or coil.

Experimental Determination

The predicted helical nature of ceratotoxins is substantiated by experimental data, primarily from Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. The characteristic CD spectrum of an alpha-helical peptide shows distinct negative bands at approximately 208 nm and 222 nm and a strong positive band at around 192 nm. CD experiments performed on ceratotoxins in organic solvents, which mimic the hydrophobic environment of a cell membrane, have indicated a significant helical content.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR studies on Ceratotoxin A in methanol have confirmed a helical conformation for the 8-25 region of the peptide.[1] This technique provides detailed structural information at the atomic level, confirming the predictions from computational models and CD spectroscopy.

Quantitative Analysis of Secondary Structure

Although a precise quantitative breakdown of the secondary structure of this compound is not explicitly detailed in the available literature, the collective evidence from computational predictions and experimental studies on the ceratotoxin family strongly indicates a predominantly alpha-helical structure, particularly in a membrane-mimetic environment. The percentage of helicity can be estimated from CD spectral data.

| Secondary Structure Element | Predicted Percentage | Methodology |

| Alpha-Helix | High | PSIPRED, CD, NMR |

| Beta-Sheet | Low / Negligible | PSIPRED, CD, NMR |

| Random Coil | Present (especially in aqueous solution) | CD, NMR |

Note: The exact percentages can vary depending on the solvent conditions and the specific prediction algorithm or experimental analysis method used.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized yet detailed methodologies for the key experiments cited in the study of ceratotoxin secondary structure.

Circular Dichroism (CD) Spectroscopy Protocol for Antimicrobial Peptides

This protocol outlines the general steps for determining the secondary structure of an antimicrobial peptide like this compound using CD spectroscopy.

-

Sample Preparation:

-

Synthesize or purify the peptide to >95% purity.

-

Accurately determine the peptide concentration. This can be done using methods like amino acid analysis or by UV absorbance if the peptide contains aromatic residues.

-

Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).

-

For measurements in a membrane-mimetic environment, prepare solutions of the peptide in solvents like trifluoroethanol (TFE) or in the presence of lipid vesicles (e.g., small unilamellar vesicles of POPC/POPG).

-

-

Instrument Setup:

-

Use a calibrated CD spectropolarimeter.

-

Purge the instrument with nitrogen gas to avoid absorption by oxygen in the far-UV region.

-

Use a quartz cuvette with a known path length (e.g., 0.1 cm).

-

-

Data Acquisition:

-

Record CD spectra from approximately 190 to 260 nm.

-

Collect data at a controlled temperature (e.g., 25 °C).

-

Record a baseline spectrum of the buffer/solvent alone.

-

Subtract the baseline spectrum from the peptide spectrum.

-

Average multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (ellipticity in mdeg) / (10 * path length in cm * molar concentration * number of residues)

-

Analyze the resulting spectrum to estimate the secondary structure content using deconvolution algorithms available in software packages like DichroWeb or BeStSel.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Peptide Structure

This protocol provides a general workflow for determining the three-dimensional structure of a peptide such as this compound by NMR.

-

Sample Preparation:

-

Prepare a highly concentrated and pure sample of the peptide (typically 1-5 mM). Isotopic labeling (¹⁵N and/or ¹³C) is often required for larger peptides but may not be necessary for a peptide of this compound's size.

-

Dissolve the peptide in a suitable solvent (e.g., H₂O/D₂O mixture or a membrane-mimetic solvent like methanol-d₄ or TFE-d₃) containing a known concentration of a reference compound like DSS or TSP.

-

Adjust the pH of the sample to a value where amide proton exchange is minimized (typically pH 4-6).

-

-

NMR Data Acquisition:

-

Acquire a series of 2D NMR experiments on a high-field NMR spectrometer (e.g., 600 MHz or higher). Standard experiments include:

-

TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the sample is ¹⁵N-labeled, to resolve amide proton and nitrogen signals.

-

-

-

Data Processing and Analysis:

-

Process the raw NMR data using software such as TopSpin, NMRPipe, or MestReNova.

-

Resonance Assignment: Sequentially assign all the observed NMR signals to specific protons in the peptide sequence.

-

Restraint Generation: Extract distance restraints from the NOESY spectra and, if possible, dihedral angle restraints from coupling constants measured in COSY-type spectra.

-

Structure Calculation: Use the experimental restraints in a structure calculation program (e.g., CYANA, Xplor-NIH, or AMBER) to generate a family of 3D structures consistent with the NMR data.

-

Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK-NMR or MolProbity.

-

Visualization of Methodological Workflow

The following diagrams illustrate the logical flow of the experimental and computational methods described.

References

An In-depth Technical Guide on the Mechanism of Action of Ceratotoxin B on Bacterial Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial peptides (AMPs) are a crucial component of the innate immune system in a wide range of organisms and are gaining significant attention as potential alternatives to conventional antibiotics.[1] Among these, Ceratotoxins, isolated from the female reproductive accessory glands of the Mediterranean fruit fly, Ceratitis capitata, have demonstrated potent antibacterial properties.[2][3] This family of short, linear, cationic peptides includes Ceratotoxin B (CtxB), which, like its counterparts, exhibits strong activity against various bacteria with low hemolytic effects.[2][3] Understanding the precise mechanism by which CtxB disrupts bacterial membranes is paramount for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the mechanism of action of this compound, focusing on its interaction with and disruption of bacterial membranes.

Molecular Profile of this compound

Ceratotoxins are α-helical, amphipathic peptides.[2][3] This structural arrangement, with a hydrophobic face and a charged, hydrophilic face, is critical for their membrane-disrupting activity. The cationic nature of these peptides facilitates the initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Structurally, Ceratotoxins are divided into two key domains:

-

N-terminal Region: This region is largely cationic and is primarily responsible for anchoring the peptide to the lipid surface of the bacterial membrane.[2][3]

-

C-terminal Domain: This part of the peptide is strongly implicated in the formation of helical bundles within the membrane, leading to pore formation.[2][3]

Mechanism of Action: The Barrel-Stave Model

The primary mechanism by which Ceratotoxins exert their antimicrobial effect is through membrane permeabilization, leading to the dissipation of the membrane potential, leakage of essential intracellular contents, and ultimately, cell death.[2][4][5] Experimental evidence from studies on Ceratotoxin A (CtxA), a close homolog of CtxB, strongly supports the barrel-stave model of pore formation.[2][3][6] In this model, the peptides first bind to the membrane surface. Once a threshold concentration is reached, they insert into the lipid bilayer and aggregate to form transmembrane pores, with the hydrophobic regions of the peptides facing the lipid core of the membrane and the hydrophilic regions lining the aqueous channel.[2]

The process can be broken down into the following steps:

-

Electrostatic Attraction: The cationic N-terminal region of this compound initiates contact with the anionic components of the bacterial cell envelope.

-

Membrane Insertion: The amphipathic nature of the α-helix drives the insertion of the peptide into the lipid bilayer.

-

Oligomerization: Multiple Ceratotoxin molecules aggregate within the membrane.

-

Pore Formation: The aggregated peptides arrange themselves into a barrel-like structure, forming a stable, voltage-dependent ion channel.[2][3][6] Studies on CtxA suggest that these pores are formed by bundles of five or six helices.[6]

-

Cellular Leakage: The formation of these pores leads to an uncontrolled flux of ions and small molecules across the membrane, disrupting the cellular electrochemical gradients and leading to cell death.[4][5]

Visualization of the Barrel-Stave Mechanism

Caption: Logical flow of this compound's action on bacterial membranes.

Quantitative Data on Ceratotoxin Activity

While specific quantitative data for this compound is less prevalent in the cited literature than for Ceratotoxin A, the general activity patterns for the family provide valuable insights. The Minimum Inhibitory Concentration (MIC) is a key metric for antimicrobial activity, representing the lowest concentration of an agent that inhibits the visible growth of a bacterium.[7][8]

| Peptide | Target Organism | MIC (µM) | Hemolytic Activity (µM) | Reference |

| Ceratotoxin A | Enterobacter cloacae | 1.7 | 110 (Human Erythrocytes) | [2] |

| Ceratotoxin A | Klebsiella oxytoca | 3.9 | - | [2] |

| Ceratotoxin A | Escherichia coli | Active (Permeabilizes inner & outer membranes) | - | [2][9] |

| Ceratotoxin C | - | - | 645 | [2] |

| Ceratotoxin D | - | - | 84 | [2] |

Note: The table primarily features data from Ceratotoxin A, which is structurally and functionally similar to this compound, to provide a comparative baseline for the family's activity.

Experimental Protocols

The elucidation of the mechanism of action of Ceratotoxins relies on several key biophysical and microbiological techniques.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a peptide needed to inhibit bacterial growth.[7][10]

-

Protocol Outline:

-

Bacterial Culture: A target bacterial strain is grown in a suitable broth medium to a specific optical density (e.g., mid-logarithmic phase).

-

Serial Dilutions: The antimicrobial peptide (e.g., this compound) is serially diluted in a 96-well microtiter plate.

-

Inoculation: The bacterial culture is diluted and added to each well containing the peptide dilutions.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Analysis: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.[10][11]

-

Planar Lipid Bilayer Electrophysiology

This technique is crucial for characterizing the pore-forming ability of peptides and determining the properties of the ion channels they create.[2][6]

-

Protocol Outline:

-

Bilayer Formation: A solvent-free lipid bilayer is formed across a small aperture separating two aqueous compartments (cis and trans).

-

Peptide Addition: Ceratotoxin is added to the cis compartment.

-

Voltage Clamp: A transmembrane voltage is applied, and the resulting ionic current is measured using Ag/AgCl electrodes.

-

Data Acquisition: Macroscopic and single-channel currents are recorded to analyze channel conductance, voltage dependence, and open-state probability. This data helps confirm the barrel-stave model and determine the size and characteristics of the pore.[6]

-

Vesicle Leakage Assay

This assay measures the ability of a peptide to permeabilize model membranes (liposomes).[1]

-

Protocol Outline:

-

Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared, encapsulating a fluorescent dye (e.g., calcein or carboxyfluorescein) at a self-quenching concentration.[1][12]

-

Peptide Interaction: The peptide is added to the vesicle suspension.

-

Permeabilization: If the peptide forms pores in the vesicle membrane, the dye is released into the surrounding buffer.

-

Fluorescence Measurement: The dilution of the dye upon release leads to de-quenching and a measurable increase in fluorescence intensity, which is proportional to the degree of membrane permeabilization.[1]

-

Visualization of an Experimental Workflow

Caption: Key steps in a vesicle leakage fluorescence assay.

Conclusion and Future Directions

This compound, along with other members of the Ceratotoxin family, represents a promising class of antimicrobial peptides. The primary mechanism of action is the permeabilization of bacterial membranes through the formation of transmembrane pores, consistent with the barrel-stave model.[2][3] This mode of action, which involves direct physical disruption of the membrane, is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways.

For drug development professionals, the targeted action on bacterial membranes, coupled with low hemolytic activity, makes Ceratotoxins attractive candidates for novel antibacterial therapies. Future research should focus on obtaining more specific quantitative data for this compound, exploring its activity spectrum against a wider range of multidrug-resistant pathogens, and investigating structure-activity relationships to design synthetic analogs with enhanced potency and stability. Molecular dynamics simulations could also provide a more detailed, atomic-level picture of the peptide-membrane interaction and pore assembly.[13]

References

- 1. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Antibacterial activity and pore-forming properties of ceratotoxins: a mechanism of action based on the barrel stave model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bacterial pore-forming toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pore-forming toxin - Wikipedia [en.wikipedia.org]

- 6. The antibacterial peptide ceratotoxin A displays alamethicin-like behavior in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. idexx.com [idexx.com]

- 8. idexx.dk [idexx.dk]

- 9. The novel antibacterial peptide ceratotoxin A alters permeability of the inner and outer membrane of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparing Bacterial Membrane Interactions of Antimicrobial Peptides and Their Mimics | Springer Nature Experiments [experiments.springernature.com]

- 13. Characterization of Antimicrobial Peptide–Membrane Interaction Using All-Atom Molecular Dynamic Simulation | Springer Nature Experiments [experiments.springernature.com]

In-Depth Technical Guide: Pore-Forming Properties of Ceratotoxin B Based on the Barrel-Stave Model

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceratotoxin B (CtxB) is a cationic, alpha-helical antimicrobial peptide isolated from the Mediterranean fruit fly, Ceratitis capitata. As a member of the Ceratotoxin family, it plays a crucial role in the insect's innate immune system. This technical guide provides a comprehensive overview of the pore-forming properties of this compound, with a specific focus on its mechanism of action as described by the barrel-stave model. This document synthesizes available data on the biophysical characteristics of Ceratotoxin-induced pores, details relevant experimental methodologies, and presents visualizations of the proposed molecular mechanisms. While specific quantitative data for this compound is limited in the currently available literature, this guide draws upon extensive research on the closely related Ceratotoxin A (CtxA) and other members of the family to provide a robust model of its function.

Introduction: The Ceratotoxin Family of Antimicrobial Peptides

The Ceratotoxins are a group of linear, cationic peptides, typically 29 to 36 amino acids in length, produced by the female reproductive accessory glands of the medfly, Ceratitis capitata[1]. These peptides, including Ceratotoxins A, B, and C, exhibit potent antibacterial activity, particularly against Gram-negative bacteria, and contribute to the protection of the fly's eggs from microbial invasion. Structural studies, including circular dichroism and nuclear magnetic resonance (NMR), have revealed that Ceratotoxins adopt a significant alpha-helical conformation, a key feature for their membrane-disrupting activities[2]. The amphipathic nature of this helix, with distinct hydrophobic and hydrophilic faces, is crucial for its interaction with and insertion into bacterial cell membranes.

The Barrel-Stave Model of Pore Formation

The primary mechanism by which Ceratotoxins are believed to exert their antimicrobial effect is through the formation of transmembrane pores, leading to the dissipation of the membrane potential, leakage of cellular contents, and ultimately, cell death. The most widely accepted model for this process in Ceratotoxins is the "barrel-stave" model[1][3].

This model proposes a multi-step process:

-

Electrostatic Attraction and Binding: The cationic nature of this compound facilitates its initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

-

Monomer Insertion and Aggregation: Upon accumulation on the membrane surface, the amphipathic alpha-helical monomers insert into the lipid bilayer. The hydrophobic residues of the peptide interact with the acyl chains of the membrane lipids, while the hydrophilic residues remain oriented towards the aqueous environment.

-

Pore Assembly: A critical concentration of monomers on the membrane surface triggers their aggregation into a circular, barrel-like structure. In this arrangement, the hydrophobic faces of the helical "staves" are in contact with the lipid core of the membrane, while the hydrophilic faces line the interior of the pore, creating a water-filled channel.

-

Ion and Solute Leakage: The formation of this stable, voltage-dependent ion channel allows the unregulated passage of ions and small molecules across the membrane, disrupting cellular homeostasis and leading to cell death[1][3].

dot

Caption: The Barrel-Stave Model of Pore Formation by this compound.

Biophysical and Biological Activities of Ceratotoxins

While specific quantitative data for this compound's pore-forming properties are not extensively detailed in the available literature, studies on other members of the Ceratotoxin family, particularly CtxA, CtxC, and CtxD, provide valuable insights that are likely applicable to CtxB due to their high sequence homology.

Antibacterial Activity

Ceratotoxins exhibit a broad spectrum of antibacterial activity, with a notable efficacy against Gram-negative bacteria[4]. The minimal inhibitory concentration (MIC) is a key quantitative measure of this activity.

| Peptide | Target Organism | Lethal Concentration (μM) |

| Ceratotoxin A | Escherichia coli D31 | 1.7 |

| Klebsiella oxytoca | 3.9 | |

| Bacillus megaterium Bm11 | 1.8 | |

| Ceratotoxin C | Escherichia coli D31 | 12.5 |

| Klebsiella oxytoca | 12.5 | |

| Bacillus megaterium Bm11 | 6.25 | |

| Ceratotoxin D | Escherichia coli D31 | 1.8 |

| Klebsiella oxytoca | 4.2 | |

| Bacillus megaterium Bm11 | 2.1 |

Data sourced from Bessin et al., 2004.

Hemolytic Activity

An important characteristic for potential therapeutic applications of antimicrobial peptides is their selectivity for microbial cells over host cells. The hemolytic activity against human red blood cells is a common measure of cytotoxicity. Ceratotoxins generally display weak hemolytic activity, indicating a degree of selectivity for bacterial membranes[1].

| Peptide | Hemolytic Concentration (HC50 in μM) |

| Ceratotoxin A | 110 |

| Ceratotoxin C | 645 |

| Ceratotoxin D | 84 |

Data sourced from Bessin et al., 2004.

Pore Characteristics

Electrophysiological studies using planar lipid bilayers have been instrumental in characterizing the ion channels formed by Ceratotoxins. These studies have shown that Ceratotoxins form well-defined, voltage-dependent ion channels, a hallmark of the barrel-stave mechanism[1][3]. Single-channel recordings of Ceratotoxin A suggest that the pores are likely formed by an assembly of five or six helical monomers[5].

Role of N- and C-Terminal Domains

Truncation and modification studies of Ceratotoxin A have elucidated the distinct roles of its N- and C-terminal domains in the pore-forming process[1][3].

-

N-Terminal Domain: This region is largely cationic and is believed to be responsible for anchoring the peptide to the lipid surface through electrostatic interactions with the negatively charged headgroups of the membrane phospholipids.

-

C-Terminal Domain: This more hydrophobic domain is strongly implicated in the formation of the helical bundle within the membrane, constituting the core of the barrel-stave pore[1][3].

dot

Caption: Functional domains of this compound in membrane interaction.

Signaling Pathways

Current research on this compound and other pore-forming peptides that act via the barrel-stave model does not indicate the induction of specific intracellular signaling cascades as a primary mechanism of action. The cytotoxic effect is predominantly attributed to the physical disruption of the cell membrane, leading to a loss of ionic homeostasis and cell lysis. This direct mode of action contrasts with other toxins that may act as ligands for cell surface receptors, thereby triggering downstream signaling events.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pore-forming properties of this compound and related peptides.

Planar Lipid Bilayer Electrophysiology

This technique is used to measure the electrical properties of the ion channels formed by this compound.

Methodology:

-

Bilayer Formation: A planar lipid bilayer is formed across a small aperture (typically 50-200 µm in diameter) in a hydrophobic partition separating two aqueous compartments (cis and trans). The lipid solution (e.g., a 1:1 mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) in n-decane) is "painted" across the aperture.

-

Peptide Addition: this compound, dissolved in an appropriate solvent like methanol, is added to the cis compartment.

-

Data Acquisition: Ag/AgCl electrodes are placed in both compartments to apply a transmembrane voltage and record the resulting current. A patch-clamp amplifier is used to control the voltage and measure the pico- to nano-ampere currents flowing through the channels.

-

Single-Channel Analysis: By maintaining a low peptide concentration, the opening and closing of individual channels can be observed as discrete steps in the current trace. The amplitude of these steps corresponds to the single-channel conductance.

-

Voltage Dependence: The effect of varying the applied voltage on the probability of channel opening and the channel conductance is measured to determine the voltage-dependence of the pore.

dot

Caption: Experimental workflow for planar lipid bilayer recordings.

Antibacterial Activity Assay (Minimal Inhibitory Concentration - MIC)

This assay determines the lowest concentration of this compound that inhibits the visible growth of a particular bacterium.

Methodology:

-

Bacterial Culture: A mid-logarithmic phase culture of the target bacterium is prepared and diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL) in a suitable growth medium.

-

Peptide Dilution Series: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.

-

Incubation: An equal volume of the standardized bacterial suspension is added to each well containing the peptide dilutions. Positive (bacteria only) and negative (medium only) controls are included.

-

Reading: The plate is incubated at 37°C for 18-24 hours. The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.

Hemolytic Activity Assay

This assay measures the lytic activity of this compound against red blood cells.

Methodology:

-

Red Blood Cell Preparation: Freshly drawn human or animal red blood cells are washed multiple times in a buffered saline solution (e.g., PBS) and resuspended to a final concentration of 2-4% (v/v).

-

Peptide Dilution Series: A serial dilution of this compound is prepared in a 96-well plate.

-

Incubation: The red blood cell suspension is added to the peptide dilutions and incubated at 37°C for 1-2 hours.

-

Measurement: The plate is centrifuged to pellet the intact red blood cells. The amount of hemoglobin released into the supernatant, indicative of cell lysis, is quantified by measuring the absorbance at a specific wavelength (e.g., 415 nm or 540 nm) using a spectrophotometer.

-

HC50 Calculation: The concentration of this compound that causes 50% hemolysis (HC50) is calculated relative to a positive control (100% lysis with a detergent like Triton X-100) and a negative control (0% lysis with buffer only).

Conclusion and Future Directions

This compound, as a member of the Ceratotoxin family of antimicrobial peptides, is understood to function through the formation of transmembrane pores consistent with the barrel-stave model. This mechanism involves the electrostatic attraction of the cationic peptide to the bacterial membrane, followed by the insertion and aggregation of alpha-helical monomers to form a stable, voltage-dependent ion channel. While detailed biophysical data for this compound itself is sparse, the wealth of information available for its homologues, particularly Ceratotoxin A, provides a strong predictive framework for its properties.

Future research should focus on obtaining specific quantitative data for this compound, including single-channel conductance, ion selectivity, and precise MIC values against a broader range of clinically relevant pathogens. Further structural studies, potentially using solid-state NMR or cryo-electron microscopy, could provide high-resolution insights into the architecture of the this compound pore within a lipid bilayer. A deeper understanding of the structure-function relationships of this compound will be invaluable for the rational design of novel antimicrobial agents with enhanced efficacy and selectivity, a critical need in the face of rising antibiotic resistance.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. CD and NMR structural characterization of ceratotoxins, natural peptides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial activity and pore-forming properties of ceratotoxins: a mechanism of action based on the barrel stave model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The novel antibacterial peptide ceratotoxin A alters permeability of the inner and outer membrane of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The antibacterial peptide ceratotoxin A displays alamethicin-like behavior in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Hemolytic and Antibacterial Activity of Ceratotoxin Family Peptides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of ceratotoxins, a family of α-helical cationic peptides isolated from the Mediterranean fruit fly (Ceratitis capitata). These peptides are noted for their potent antibacterial properties and comparatively weak hemolytic activity, making them subjects of interest in the development of novel antimicrobial agents. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the proposed mechanism of action.

Core Mechanism of Action: The Barrel-Stave Model

Ceratotoxins (Ctxs) are amphipathic, α-helical peptides, typically 29 to 36 residues in length, that exert their antimicrobial effects by disrupting the integrity of bacterial cell membranes.[1] The primary mechanism proposed for this action is the "barrel-stave" model.[1][2] In this model, the peptide monomers first bind to the surface of the bacterial membrane. Once a threshold concentration is reached, these peptides insert themselves into the lipid bilayer and aggregate to form transmembrane pores or channels.[3][4]

The amphipathic nature of the peptides is crucial; their hydrophobic regions align with the lipid core of the membrane, while their hydrophilic regions face inward, creating a water-filled channel.[4][5] This pore formation disrupts the membrane's permeability, leading to the leakage of essential ions and metabolites, and ultimately causing cell death.[1][6] This mechanism is distinct from the "carpet-like" model, where peptides accumulate on the membrane surface and cause disruption in a detergent-like manner without forming defined pores.[1] Studies using planar lipid bilayers have shown that ceratotoxins form well-defined, voltage-dependent ion channels, which strongly supports the barrel-stave model.[1][7] The C-terminal domain of the peptide is believed to be critical for the formation of these helical bundles within the membrane, while the cationic N-terminal region anchors the peptide to the lipid surface.[2]

Quantitative Data Presentation

While this guide focuses on Ceratotoxin B, publicly available quantitative data is most detailed for its family members, particularly Ceratoxins A, C, and D. This comparative data is essential for understanding the activity spectrum of the entire peptide family.

Table 1: Antibacterial Activity of Ceratotoxin Peptides This table summarizes the lethal concentration (LC) in micromolar (µM) of various ceratotoxins required to inhibit the growth of several Gram-negative and Gram-positive bacterial strains. Lower values indicate higher potency.

| Bacterial Strain | Type | CtxA (µM) | CtxC (µM) | CtxD (µM) |

| Escherichia coli (D31) | Gram (-) | 5.3 | 95 | 50 |

| Enterobacter cloacae | Gram (-) | 1.7 | N/A | N/A |

| Klebsiella oxytoca | Gram (-) | 3.9 | N/A | N/A |

| Salmonella typhimurium | Gram (-) | 2.6 | >370 | >370 |

| Staphylococcus aureus | Gram (+) | 5.3 | >350 | 0.9 |

| Bacillus subtilis | Gram (+) | 1.9 | 5.3 | 6.6 |

| Data sourced from Bessin et al., 2004.[1] |

Table 2: Hemolytic Activity of Ceratotoxin Peptides This table shows the hemolytic concentration (HC) in micromolar (µM) of ceratotoxins against human erythrocytes. A higher value indicates lower toxicity to red blood cells and thus greater selectivity for bacterial cells.

| Peptide | Hemolytic Concentration (µM) |

| CtxA | 110 |

| CtxC | 645 |

| CtxD | 84 |

| Data sourced from Bessin et al., 2004.[1] |